molecular formula C25H27N5O4 B2627159 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1215697-55-4

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-methoxybenzyl)acetamide

Cat. No. B2627159
CAS RN: 1215697-55-4
M. Wt: 461.522
InChI Key: XPJPSGKCIZBORC-UHFFFAOYSA-N
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Description

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C25H27N5O4 and its molecular weight is 461.522. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential
The synthesis and in vitro cytotoxic activity of certain derivatives, including structures related to the queried compound, were explored to find new anticancer agents. Compounds with specific substitutions on the pyrimidine ring demonstrated appreciable cancer cell growth inhibition against several cancer cell lines, such as HOP-92, NCI-H226, 79SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468. This highlights the potential of such compounds in the development of novel anticancer therapies (Al-Sanea et al., 2020).

Anti-inflammatory and Analgesic Properties
In a study focusing on the synthesis of novel compounds derived from visnaginone and khellinone, several derivatives exhibited significant anti-inflammatory and analgesic activities. These compounds were screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, demonstrating high inhibitory activity on COX-2 selectivity, alongside notable analgesic and anti-inflammatory effects. Such findings suggest the utility of these derivatives, including those related to the queried compound, in developing new anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Antioxidant Activity
The antioxidant activity of pyrazole-acetamide derivatives and their coordination complexes was assessed in vitro, showing significant antioxidant potential. This suggests that such compounds, through their hydrogen bonding and self-assembly processes, can be explored further for their antioxidant properties, potentially contributing to the development of novel antioxidant therapies (Chkirate et al., 2019).

Antimicrobial Activity
Research into pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives has uncovered their antimicrobial activity. These findings indicate the potential of such derivatives, including those chemically related to the queried compound, in the development of new antimicrobial agents, showcasing a broad spectrum of activity against various microbial strains (Abunada et al., 2008).

properties

IUPAC Name

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4/c1-4-30-23-22(17(2)27-30)28(16-21(31)26-14-19-11-8-12-20(13-19)34-3)25(33)29(24(23)32)15-18-9-6-5-7-10-18/h5-13H,4,14-16H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJPSGKCIZBORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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